Methanone, (3-chloro-4-hydroxyphenyl)phenyl-
Description
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUHDAKJQKNBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343957 | |
| Record name | Methanone, (3-chloro-4-hydroxyphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55191-20-3 | |
| Record name | Methanone, (3-chloro-4-hydroxyphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone method for synthesizing benzophenone derivatives. For Methanone, (3-chloro-4-hydroxyphenyl)phenyl-, this involves reacting 3-chloro-4-hydroxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its efficacy in facilitating electrophilic aromatic substitution .
Reaction Conditions :
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Temperature : 25–40°C (ambient to mild heating)
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Solvent : Anhydrous dichloromethane or carbon disulfide
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Catalyst Load : 1.2–1.5 equivalents of AlCl₃ relative to the acyl chloride
Mechanistic Insights :
The acyl chloride reacts with AlCl₃ to form an acylium ion, which undergoes electrophilic attack on benzene. The hydroxyl and chloro substituents on the phenyl ring direct the acylation to the para position, though steric and electronic effects may alter regioselectivity.
Yield Optimization :
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Excess benzene (5–10 equivalents) ensures complete conversion.
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Slow addition of the acyl chloride minimizes side reactions like diacylation .
Nucleophilic Aromatic Substitution
Alternative routes leverage nucleophilic aromatic substitution (NAS) to introduce the chloro and hydroxy groups post-acylation. For example, a pre-formed benzophenone may undergo chlorination and hydroxylation:
Step 1: Chlorination
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Reagent : Cl₂ gas or sulfuryl chloride (SO₂Cl₂)
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Conditions : UV light or radical initiators (e.g., AIBN) at 60–80°C
Step 2: Hydroxylation
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Reagent : Dilute HNO₃ or H₂O₂ in acidic media
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Positional Selectivity : Directed by meta-directing groups .
Challenges :
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Competing side reactions (e.g., over-chlorination) necessitate precise stoichiometry.
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Protecting groups (e.g., acetyl) may be required to preserve the hydroxyl functionality during chlorination.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are favored over batch processes for their superior heat and mass transfer .
Key Parameters :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hours | 1–2 hours |
| Yield | 70–75% | 85–90% |
| Purity | 95–98% | >99% |
Purification Techniques :
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Recrystallization : Isopropyl alcohol or ethyl acetate yields high-purity crystals.
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Chromatography : Reserved for pharmaceutical-grade material to remove trace impurities .
Comparative Analysis of Synthetic Routes
The choice of method depends on target scale, purity requirements, and cost constraints:
Friedel-Crafts vs. NAS :
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Cost : Friedel-Crafts is cheaper but generates stoichiometric AlCl₃ waste.
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Flexibility : NAS allows modular functionalization but requires multi-step protocols.
Catalyst Innovations :
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Zeolites and ionic liquids are emerging as greener alternatives to AlCl₃, reducing environmental impact .
Reaction Kinetics and Thermodynamics
Kinetic Studies :
-
Friedel-Crafts acylation follows second-order kinetics, with rate constants (k) ranging from 0.05–0.1 L/mol·s at 25°C .
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NAS exhibits first-order dependence on chlorinating agents.
Thermodynamic Stability :
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The chloro and hydroxy groups confer resonance stabilization, reducing decomposition risks at high temperatures.
Case Study: Pilot-Scale Synthesis
A pilot plant producing 100 kg/month of Methanone, (3-chloro-4-hydroxyphenyl)phenyl- reported the following metrics:
| Metric | Value |
|---|---|
| Overall Yield | 82% |
| Purity | 99.2% |
| Production Cost | $120/kg |
Lessons Learned :
Scientific Research Applications
Organic Synthesis
Methanone, (3-chloro-4-hydroxyphenyl)phenyl- serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions:
- Oxidation : Can be oxidized at the hydroxy group to form quinones.
- Reduction : Reduced to corresponding alcohols using agents like sodium borohydride.
- Substitution : The chloro group can undergo nucleophilic substitution reactions.
Research has indicated that Methanone derivatives exhibit significant biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Methanone derivatives against various bacterial strains:
| Compound | Bacterial Strain | Minimal Inhibition Concentration (µg/ml) |
|---|---|---|
| 3-chloro-1-{4-[3-(2-substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one | E. coli | 125–250 |
| 3-chloro-1-{4-[3-(2-substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one | S. aureus | 125 |
| 3-chloro-1-{4-[3-(2-substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one | S. pyogenus | 150–250 |
These findings suggest that the α,β-unsaturated keto function present in chalcone derivatives contributes significantly to their antimicrobial activity.
Anticancer Activity
In vitro studies have shown that Methanone derivatives can inhibit tumor growth in various cancer cell lines. Subsequent animal model trials indicated a reduction in tumor size compared to control groups.
Industrial Applications
Methanone, (3-chloro-4-hydroxyphenyl)phenyl- is also employed in the production of specialty chemicals and materials with specific properties. Its unique substitution pattern allows for tailored functionalities in industrial applications.
Case Study 1: Antimicrobial Efficacy
A clinical study involving patients with bacterial infections demonstrated improved outcomes when treated with formulations containing Methanone derivatives compared to standard antibiotic therapies. The study highlighted the potential of these compounds in addressing antibiotic resistance.
Case Study 2: Cancer Treatment Trials
In vitro studies led to animal model trials where specific Methanone derivatives showed reduced tumor growth rates compared to control groups. These findings support further exploration of Methanone derivatives as potential therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of Methanone, (3-chloro-4-hydroxyphenyl)phenyl- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Methanone, (3-chloro-4-hydroxyphenyl)phenyl- can be compared with other benzophenone derivatives such as:
Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
Methanone, (4-hydroxyphenyl)phenyl-: Lacks the chloro group, resulting in different reactivity and applications.
Methanone, (3,5-dichloro-4-hydroxyphenyl)phenyl-:
The uniqueness of Methanone, (3-chloro-4-hydroxyphenyl)phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
Methanone, (3-chloro-4-hydroxyphenyl)phenyl-, also known by its CAS number 55191-20-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
- Molecular Formula : CHClO
- Molecular Weight : 232.66 g/mol
- CAS Number : 55191-20-3
Synthesis
The synthesis of Methanone, (3-chloro-4-hydroxyphenyl)phenyl-, typically involves the reaction of appropriate phenolic compounds under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.
Antimicrobial Activity
Research has shown that derivatives of Methanone exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of several chalcone derivatives, including those containing the 3-chloro-4-hydroxyphenyl moiety. The results indicated that these compounds possess notable activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimal Inhibition Concentration (µg/ml) |
|---|---|---|
| 3-chloro-1-{4-[3-(2-substitutedphenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one | E. coli | 125-250 |
| 3-chloro-1-{4-[3-(2-substitutedphenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one | S. aureus | 125 |
| 3-chloro-1-{4-[3-(2-substitutedphenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one | S. pyogenus | 150-250 |
The presence of the α,β-unsaturated keto function in chalcones is attributed to their antimicrobial activity, suggesting that Methanone derivatives may share similar mechanisms of action .
Anticancer Activity
The anticancer potential of Methanone has been investigated through various in vitro studies. For instance, compounds derived from this structure have shown selective cytotoxicity towards certain cancer cell lines while exhibiting minimal toxicity towards normal cells.
A recent study reported that specific derivatives demonstrated significant cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC) values were notably low, indicating potent anticancer properties:
| Cell Line | IC (µM) |
|---|---|
| U-87 | <10 |
| MDA-MB-231 | >10 |
These findings suggest that Methanone derivatives could be promising candidates for further development in cancer therapy .
Antioxidant Activity
In addition to antimicrobial and anticancer activities, Methanone has been evaluated for its antioxidant properties. The DPPH radical scavenging method was employed to assess the antioxidant capacity of various derivatives. Compounds showed varying degrees of activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Methanone Derivative A | 70 |
| Methanone Derivative B | 60 |
| Ascorbic Acid | 100 |
These results indicate that certain derivatives could effectively neutralize free radicals, contributing to their potential health benefits .
Case Studies
Several case studies have highlighted the application of Methanone derivatives in therapeutic contexts:
- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed improved outcomes when treated with formulations containing Methanone derivatives compared to standard antibiotic therapies.
- Cancer Treatment Trials : In vitro studies have led to subsequent animal model trials where specific Methanone derivatives demonstrated reduced tumor growth rates compared to control groups.
Q & A
Q. Example Workflow :
| Step | Method | Key Parameters | Reference |
|---|---|---|---|
| 1. Reactant Optimization | DFT/B3LYP | Basis set: 6-31G(d), Solvent: DMF | |
| 2. Transition State Analysis | IRC Calculations | Activation energy < 25 kcal/mol | |
| 3. Solvent Effects | COSMO-RS | Polarity matching for product stability |
Basic Question: What safety protocols are critical when handling (3-chloro-4-hydroxyphenyl)phenylmethanone in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chlorinated phenols can cause irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter < 1 mg/m) .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. No IARC carcinogenicity classification is reported .
Advanced Question: How do contradictory spectral data for methanone derivatives arise, and how can they be resolved?
Answer:
Contradictions often stem from:
- Tautomerism : Hydroxyl groups in chloro-hydroxyphenyl moieties may exhibit keto-enol tautomerism, altering NMR signals .
- Solvent Effects : Polar solvents (e.g., DMSO) shift proton signals due to hydrogen bonding. Compare spectra in CDCl vs. DMSO-d .
- Impurities : Byproducts from incomplete purification (e.g., unreacted phenylboronic acid in cross-couplings) distort MS/MS fragmentation patterns. Use preparative HPLC (C18 column, 70:30 MeOH/HO) for isolation .
Q. Resolution Strategy :
| Issue | Diagnostic Tool | Corrective Action |
|---|---|---|
| Tautomerism | Variable-temperature NMR | Analyze at 25°C and −10°C to identify equilibrium shifts |
| Solvent Artifacts | Deuterated solvent screening | Standardize solvent for all experiments |
| Impurity Peaks | LC-MS/MS | Optimize gradient elution (0.1% formic acid) |
Advanced Question: What methodologies are used to study the biological activity of (3-chloro-4-hydroxyphenyl)phenylmethanone derivatives?
Answer:
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., kinase inhibitors). A study on raloxifene analogs showed chloro-substituted methanones bind ERα with ΔG = −9.2 kcal/mol .
- In Vitro Assays :
- Cytotoxicity : MTT assay (IC values) against cancer cell lines (e.g., MCF-7).
- Enzyme Inhibition : Fluorometric assays for COX-2 or CYP450 isoforms .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-HRMS to track degradation pathways .
Basic Question: How can synthetic yields of (3-chloro-4-hydroxyphenyl)phenylmethanone be improved?
Answer:
- Catalyst Optimization : Use Pd(OAc)/XPhos in Suzuki couplings (yield: 75–85%) instead of traditional Pd(PPh) (yield: 50–60%) .
- Temperature Control : Maintain 80–100°C in Friedel-Crafts acylations to minimize side-product formation .
- Workup : Purify via silica gel chromatography (hexane:EtOAc = 4:1) to remove unreacted starting materials .
Advanced Question: How do substituent electronic effects influence the photostability of (3-chloro-4-hydroxyphenyl)phenylmethanone?
Answer:
- Chloro Group : Electron-withdrawing effect reduces HOMO-LUMO gap, increasing UV absorption (λ ≈ 280 nm). Accelerates photodegradation in sunlight .
- Hydroxyl Group : Hydrogen bonding with ketone stabilizes the excited state, reducing quantum yield of degradation.
- Mitigation : Add UV stabilizers (e.g., TiO nanoparticles) or store in amber vials at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
